molecular formula C15H16ClN3O3S B11421638 {[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B11421638
M. Wt: 353.8 g/mol
InChI Key: WRFVJXRNAQKWMN-UHFFFAOYSA-N
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Description

{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenoxy group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form the triazole derivative. The final step involves the reaction of this derivative with thioacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

{[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-[(4-chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring, chlorophenoxy group, and thioacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H16ClN3O3S/c1-10(2)7-19-13(17-18-15(19)23-9-14(20)21)8-22-12-5-3-11(16)4-6-12/h3-6H,1,7-9H2,2H3,(H,20,21)

InChI Key

WRFVJXRNAQKWMN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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